Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate is a synthetic pyrethroid insecticide known for its high efficacy against a wide range of pests. It is commonly used in agricultural and non-agricultural settings to control insects such as aphids, ticks, fleas, and beetles . This compound is highly soluble in organic solvents but not in water, making it suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate involves several steps. One common method includes the reaction of 3-phenoxybenzyl alcohol with 2-ethyl-3-methylbutanoic acid in the presence of a catalyst to form the ester bond . The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is scaled up to handle larger quantities of reactants and products. Quality control measures, such as chromatography and spectroscopy, are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more polar metabolites.
Reduction: Reduction reactions can break down the compound into simpler molecules.
Substitution: Common in the presence of nucleophiles, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites that are often more polar and less toxic than the parent compound .
Scientific Research Applications
Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Widely used in agricultural practices to control pest populations and improve crop yields
Mechanism of Action
The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect . The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, making the compound selectively toxic to pests .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: Widely used in both agricultural and residential settings.
Deltamethrin: Known for its high potency and low toxicity to mammals.
Uniqueness
Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate is unique due to its high efficacy at low concentrations and its ability to target a broad spectrum of pests. Its chemical structure allows for greater stability and persistence in the environment compared to some other pyrethroids .
Properties
CAS No. |
62391-85-9 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-ethyl-3-methylbutanoate |
InChI |
InChI=1S/C21H23NO3/c1-4-19(15(2)3)21(23)25-20(14-22)16-9-8-12-18(13-16)24-17-10-6-5-7-11-17/h5-13,15,19-20H,4H2,1-3H3 |
InChI Key |
RHHPURDQEXQGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.